molecular formula C12H20O3S B14496678 Methyl 7-(3-oxothiolan-2-YL)heptanoate CAS No. 64318-41-8

Methyl 7-(3-oxothiolan-2-YL)heptanoate

Cat. No.: B14496678
CAS No.: 64318-41-8
M. Wt: 244.35 g/mol
InChI Key: FGZSTNOZBUJHLZ-UHFFFAOYSA-N
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Description

Methyl 7-(3-oxothiolan-2-yl)heptanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is known for its unique structure, which includes a thiolane ring and a heptanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(3-oxothiolan-2-yl)heptanoate typically involves the esterification of heptanoic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Reagents: Heptanoic acid, alcohol (such as methanol), and an acid catalyst (such as sulfuric acid).

    Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of biocatalysts, such as enzymes, can also be employed to achieve regio- and enantio-selective synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(3-oxothiolan-2-yl)heptanoate can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or other esters.

Scientific Research Applications

Methyl 7-(3-oxothiolan-2-yl)heptanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of perfumes and flavoring agents.

Mechanism of Action

The mechanism of action of Methyl 7-(3-oxothiolan-2-yl)heptanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The thiolane ring and ester group play crucial roles in its activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl heptanoate: A simpler ester with similar properties.

    Ethyl heptanoate: Another ester with a different alkyl group.

    Methyl 7-(3-oxothiolan-2-yl)octanoate: A compound with a longer carbon chain.

Uniqueness

Methyl 7-(3-oxothiolan-2-yl)heptanoate is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties compared to other esters.

Properties

CAS No.

64318-41-8

Molecular Formula

C12H20O3S

Molecular Weight

244.35 g/mol

IUPAC Name

methyl 7-(3-oxothiolan-2-yl)heptanoate

InChI

InChI=1S/C12H20O3S/c1-15-12(14)7-5-3-2-4-6-11-10(13)8-9-16-11/h11H,2-9H2,1H3

InChI Key

FGZSTNOZBUJHLZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCC1C(=O)CCS1

Origin of Product

United States

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